molecular formula C17H24O3 B152292 Ethyl 5-(4-butylphenyl)-5-oxopentanoate CAS No. 138247-13-9

Ethyl 5-(4-butylphenyl)-5-oxopentanoate

Cat. No. B152292
M. Wt: 276.4 g/mol
InChI Key: DDRKUZWCAZJINS-UHFFFAOYSA-N
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Description

“Ethyl 5-(4-butylphenyl)-5-oxopentanoate” is likely an organic compound consisting of an ethyl ester functional group, a pentanoate backbone, and a 4-butylphenyl substituent. The presence of these functional groups suggests that it might be involved in various organic reactions .


Molecular Structure Analysis

The molecular structure of “Ethyl 5-(4-butylphenyl)-5-oxopentanoate” would likely be determined by the arrangement of its functional groups and the pentanoate backbone .


Chemical Reactions Analysis

The chemical reactions involving “Ethyl 5-(4-butylphenyl)-5-oxopentanoate” would likely depend on its functional groups. For example, the ester group might undergo hydrolysis, and the phenyl group might participate in electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 5-(4-butylphenyl)-5-oxopentanoate” would be influenced by its functional groups and molecular structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point and boiling point, and specific reactivities with acids, bases, or other compounds .

Scientific Research Applications

Synthesis and Reactivity

  • Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-oxopentanoate, a bench-stable synthon, is efficiently transformed into a convenient source for Nazarov's reagent, ethyl 3-oxopent-4-enoate, which is used for annulation reactions. This demonstrates the potential for similar compounds to be used in complex chemical synthesis processes (Benetti et al., 2008).

Biofuel Applications

  • Ethyl levulinate (Ethyl 4-oxopentanoate), a prominent liquid fuel candidate easily obtained from lignocellulosic biomass, has been investigated for its combustion kinetics. This research indicates the potential for ethyl derivatives in renewable energy sources (Ghosh et al., 2018).

Biocatalytic Applications

  • The enantioselective synthesis of sec-alcohols from prochiral ketones using microorganisms showcases the application of biocatalysis in producing stereocomplex molecules, indicating potential pathways for synthesizing derivatives of Ethyl 5-(4-butylphenyl)-5-oxopentanoate (Żądło et al., 2016).

Chemical Kinetics and Catalysis

  • Ethyl 3-halo-2-oxo-4-phenylbutanoate's asymmetric bioreduction by Saccharomyces cerevisiae immobilized in Ca-Alginate beads with double gel layers presents a case for high enantio- and diastereoselectivity in chemical synthesis, relevant for the synthesis and manipulation of complex organic compounds (Milagre et al., 2006).

Pharmaceutical Intermediates

  • The biocatalytic stereoselective synthesis of Ethyl (R)-2-hydroxy-4-phenylbutanoate, an important intermediate for the synthesis of angiotensin-converting enzyme inhibitors, highlights the pharmaceutical applications of ethyl derivatives in synthesizing active pharmaceutical ingredients (Jin-mei, 2008).

Safety And Hazards

The safety and hazards associated with “Ethyl 5-(4-butylphenyl)-5-oxopentanoate” would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for studying “Ethyl 5-(4-butylphenyl)-5-oxopentanoate” would likely involve further exploration of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity with other compounds, and exploring its potential uses in various industries .

properties

IUPAC Name

ethyl 5-(4-butylphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-3-5-7-14-10-12-15(13-11-14)16(18)8-6-9-17(19)20-4-2/h10-13H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRKUZWCAZJINS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)CCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80577548
Record name Ethyl 5-(4-butylphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-butylphenyl)-5-oxopentanoate

CAS RN

138247-13-9
Record name Ethyl 5-(4-butylphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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